molecular formula C9H13N3O2 B14471473 2-(Pyridin-4-yl)propan-2-yl hydrazinecarboxylate CAS No. 72039-25-9

2-(Pyridin-4-yl)propan-2-yl hydrazinecarboxylate

Cat. No.: B14471473
CAS No.: 72039-25-9
M. Wt: 195.22 g/mol
InChI Key: MWAADVUXBKYXJD-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)propan-2-yl hydrazinecarboxylate is a chemical compound that features a pyridine ring attached to a propan-2-yl group and a hydrazinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)propan-2-yl hydrazinecarboxylate typically involves the reaction of pyridine derivatives with hydrazinecarboxylate esters. One common method includes the use of tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate as an intermediate . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)propan-2-yl hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinecarboxylate moiety to amines.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(Pyridin-4-yl)propan-2-yl hydrazinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)propan-2-yl hydrazinecarboxylate involves its interaction with specific molecular targets. The hydrazinecarboxylate moiety can form covalent bonds with target proteins, leading to inhibition or modification of their activity. This interaction is crucial in its potential antiviral and biochemical applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-4-yl)propan-2-yl hydrazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry.

Properties

CAS No.

72039-25-9

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-pyridin-4-ylpropan-2-yl N-aminocarbamate

InChI

InChI=1S/C9H13N3O2/c1-9(2,14-8(13)12-10)7-3-5-11-6-4-7/h3-6H,10H2,1-2H3,(H,12,13)

InChI Key

MWAADVUXBKYXJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=NC=C1)OC(=O)NN

Origin of Product

United States

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